molecular formula C28H55N15O7 B10832503 AC-Val-ser-arg-arg-arg-NH2 CAS No. 1632243-07-2

AC-Val-ser-arg-arg-arg-NH2

Cat. No.: B10832503
CAS No.: 1632243-07-2
M. Wt: 713.8 g/mol
InChI Key: ZPSIKZCGZCSUNF-HVTWWXFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CN-105 involves solid-phase peptide synthesis techniques. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a resin support. The sequence of CN-105 is Acetyl-Valine-Serine-Arginine-Arginine-Arginine-NH2 . After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography . Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

CN-105 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature. The major products formed from its reactions are the individual amino acids or smaller peptide fragments .

Mechanism of Action

CN-105 exerts its effects by mimicking the anti-inflammatory activities of apolipoprotein E. It interacts with nicotinic acetylcholine receptors, reducing stroke-induced excitotoxicity . CN-105 also modulates neuroinflammatory pathways, reducing the secretion of pro-inflammatory cytokines and lowering oxidative stress . These actions help protect neuronal tissues from ischemic-reperfusion injury and improve functional outcomes.

Properties

CAS No.

1632243-07-2

Molecular Formula

C28H55N15O7

Molecular Weight

713.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C28H55N15O7/c1-14(2)20(39-15(3)45)25(50)43-19(13-44)24(49)42-18(9-6-12-38-28(34)35)23(48)41-17(8-5-11-37-27(32)33)22(47)40-16(21(29)46)7-4-10-36-26(30)31/h14,16-20,44H,4-13H2,1-3H3,(H2,29,46)(H,39,45)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H4,30,31,36)(H4,32,33,37)(H4,34,35,38)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

ZPSIKZCGZCSUNF-HVTWWXFQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C

Origin of Product

United States

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